molecular formula C7H11NO2 B158307 (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate CAS No. 138923-03-2

(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate

Cat. No. B158307
M. Wt: 141.17 g/mol
InChI Key: ANVYHALMQXHQSG-RITPCOANSA-N
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Description

“(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate” is a chemical compound with the CAS Number: 138923-03-2 . It has a molecular weight of 141.17 and its IUPAC name is methyl (1S,4R)-4-amino-2-cyclopentene-1-carboxylate . The compound is typically stored at temperatures between 28°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO2/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5-6H,4,8H2,1H3/t5-,6+/m1/s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 141.17 . It is typically stored at temperatures between 28°C . Unfortunately, no further physical or chemical properties were found in the web search results.

properties

IUPAC Name

methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5-6H,4,8H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVYHALMQXHQSG-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H](C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431900
Record name (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate

CAS RN

138923-03-2
Record name (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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